molecular formula C25H23NO7 B2770159 (Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951929-82-1

(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2770159
CAS No.: 951929-82-1
M. Wt: 449.459
InChI Key: HCGBQHREGGLYLW-UKWGHVSLSA-N
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Description

(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H23NO7 and its molecular weight is 449.459. The purity is usually 95%.
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Biological Activity

(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C28H27NO7
  • Molecular Weight : 489.5 g/mol

It features a benzofuroxazine core structure, which is known for various biological activities. The presence of furan and trimethoxybenzylidene groups enhances its potential pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing furan rings have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values indicating strong potency. A related compound demonstrated an IC50 value of 1.55 μM against Mpro .

Antibacterial and Antifungal Activities

Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal properties. The incorporation of halogen substituents in related pyrrolidine derivatives exhibited significant antibacterial activity against various pathogens . This suggests that the benzofuroxazine structure may also contribute to such bioactivities.

The mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures often act by:

  • Inhibiting enzyme activity : Particularly in viral replication processes.
  • Disrupting cell membrane integrity : Leading to cell death in bacterial and fungal pathogens.

Study 1: Inhibition of Viral Proteases

A study investigated the structural modifications of furan-containing compounds to enhance their inhibitory effects on viral proteases. The findings indicated that specific substitutions significantly improved potency against Mpro .

Study 2: Antimicrobial Efficacy

In vitro tests on pyrrolidine derivatives revealed that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific functional groups were crucial for maintaining bioactivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
F8-B22Viral Protease Inhibitor1.55
Pyrrolidine Derivative AAntibacterial10.76
Pyrrolidine Derivative BAntifungal21.28

Properties

IUPAC Name

(2Z)-8-(furan-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c1-28-21-10-15(11-22(29-2)25(21)30-3)9-20-23(27)17-6-7-19-18(24(17)33-20)13-26(14-32-19)12-16-5-4-8-31-16/h4-11H,12-14H2,1-3H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGBQHREGGLYLW-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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